molecular formula C10H21N B2719134 (2S)-3-Cyclohexylbutan-2-amine CAS No. 2248220-77-9

(2S)-3-Cyclohexylbutan-2-amine

Cat. No.: B2719134
CAS No.: 2248220-77-9
M. Wt: 155.285
InChI Key: YXLQIAOHRCHNEY-GKAPJAKFSA-N
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Description

Chirality in Organic Synthesis: Fundamental Principles and Academic Relevance

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. These mirror images are called enantiomers. In organic synthesis, controlling the stereochemistry of a molecule is of utmost importance, especially in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The development of methods for asymmetric synthesis, which selectively produces one enantiomer over the other, is a major focus of academic and industrial research.

Importance of Chiral Amines as Synthetic Intermediates and Scaffolds in Advanced Chemical Research

Chiral amines are indispensable in advanced chemical research for several reasons. They are key structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine scaffold. nih.govresearchgate.net Beyond their presence in final products, chiral amines are widely used as:

Synthetic Intermediates: They serve as versatile building blocks for the construction of more complex chiral molecules.

Chiral Auxiliaries: A chiral amine can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, and then subsequently removed.

Chiral Ligands and Organocatalysts: Chiral amines and their derivatives can be used to create catalysts that promote enantioselective transformations. rsc.org

The synthesis of chiral amines is a significant area of research, with methods like asymmetric hydrogenation of imines and reductive amination being extensively studied and developed. nih.govacs.orgd-nb.info

Structural Features and Stereochemical Uniqueness of (2S)-3-Cyclohexylbutan-2-amine in Academic Contexts

This compound possesses a unique combination of structural features that make it an interesting subject for academic study. Its structure consists of a four-carbon butane (B89635) chain with an amine group on the second carbon and a cyclohexyl group on the third. The "(2S)" designation specifies the stereochemistry at the second carbon atom, which is a chiral center.

The presence of the bulky cyclohexyl group adjacent to the chiral center can influence the stereochemical outcome of reactions involving the amine group. This steric hindrance can be exploited in asymmetric synthesis to achieve high levels of stereocontrol. The specific arrangement of the cyclohexyl and methyl groups around the chiral center provides a distinct three-dimensional architecture that can be valuable in the design of new chiral ligands and catalysts.

Table 1: Physicochemical Properties of 3-Cyclohexylbutan-2-amine (B1455785)

PropertyValue
Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
InChI Key YXLQIAOHRCHNEY-UHFFFAOYSA-N
SMILES CC(C(C)N)C1CCCCC1

Note: Data for the racemic mixture. Data sourced from PubChem. uni.lu

Overview of Research Directions and Unexplored Academic Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for academic exploration. The parent ketone, 3-cyclohexylbutan-2-one, is a known compound, indicating the feasibility of synthesizing the amine. nih.gov

Future research could focus on:

Development of Novel Chiral Ligands: The unique stereochemistry of this compound could be leveraged to create new chiral ligands for transition metal-catalyzed reactions. These ligands could be particularly effective in reactions where steric bulk near the metal center is crucial for high enantioselectivity.

Asymmetric Synthesis Methodologies: The synthesis of this compound itself presents an interesting challenge in asymmetric synthesis. Developing efficient and highly stereoselective routes to this compound would be a valuable contribution to the field.

Application as a Chiral Auxiliary: Investigating the use of this compound as a chiral auxiliary in various organic transformations could reveal its potential for controlling stereochemistry in the synthesis of other chiral molecules.

Exploration in Medicinal Chemistry: Derivatives of cyclohexylamines have been explored for potential biological activities. Synthesizing and screening a library of compounds derived from this compound could uncover new molecules with interesting pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-cyclohexylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQIAOHRCHNEY-GKAPJAKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 3 Cyclohexylbutan 2 Amine

Enantioselective Synthesis Approaches

The creation of a specific stereoisomer, such as (2S)-3-Cyclohexylbutan-2-amine, requires precise control over the reaction to favor the formation of the desired enantiomer. This is achieved through enantioselective synthesis, a field that has seen significant advancements.

Asymmetric Reductive Amination Strategies for this compound and Related Chiral Amines

Asymmetric reductive amination (ARA) is a highly efficient and direct method for producing chiral amines from prochiral ketones. acs.orgd-nb.info This process involves the reaction of a ketone, in this case, 3-cyclohexylbutan-2-one, with an amine source, followed by the reduction of the intermediate imine. wikipedia.org The key to the enantioselectivity lies in the use of chiral catalysts or auxiliaries that guide the reduction to favor one enantiomer over the other. jocpr.comjocpr.com

The stereochemical outcome of reductive amination can be effectively controlled by the choice of catalyst. jocpr.comjocpr.com

Transition Metal Complexes: Chiral transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, are widely used for asymmetric reductive amination. acs.orgnih.govmdpi.com These catalysts, featuring chiral ligands, can achieve high enantioselectivity in the hydrogenation of the imine intermediate. acs.orgnih.gov For instance, ruthenium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency in the direct synthesis of chiral primary amines from ketones. chemistryviews.org The development of modular chiral ligands has been instrumental in fine-tuning the catalytic activity and selectivity for a broad range of substrates. nih.gov

Organocatalysts: Metal-free organocatalysis has emerged as a powerful alternative for asymmetric reductive amination. rsc.orgcore.ac.uk Chiral phosphoric acids, for example, can act as highly effective catalysts in combination with a hydrogen source like a Hantzsch ester. rsc.orgscispace.com This approach offers the advantage of avoiding potentially toxic heavy metals. core.ac.uk

Biocatalysts: Enzymes offer a green and highly selective route to chiral amines. nih.govrsc.org Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are classes of enzymes that can catalyze the reductive amination of ketones with high enantioselectivity. rsc.orgfrontiersin.org These biocatalytic methods often operate under mild conditions and can lead to very high enantiomeric excesses (ee). nih.govfrontiersin.org Engineered enzymes have further expanded the substrate scope and improved the stability and activity of these biocatalysts for industrial applications. acs.orgmdpi.com

Table 1: Comparison of Catalyst Types for Asymmetric Reductive Amination

Catalyst TypeAdvantagesDisadvantagesRepresentative Examples
Transition Metal Complexes High activity and enantioselectivity, broad substrate scope. acs.orgnih.govPotential for metal contamination, often requires high pressure of hydrogen gas. chemistryviews.orgcore.ac.uk[Ru(OAc)2(C3-TunePhos)], Ir-complexes with phosphino-oxazoline ligands. nih.govchemistryviews.org
Organocatalysts Metal-free, mild reaction conditions. rsc.orgcore.ac.ukCan have lower turnover numbers compared to metal catalysts. core.ac.ukChiral phosphoric acids (e.g., TRIP), Hantzsch esters. rsc.orgnih.gov
Biocatalysts High enantioselectivity, environmentally friendly, operates under mild conditions. nih.govfrontiersin.orgSubstrate scope can be limited, enzyme stability can be a concern. rsc.orgfrontiersin.orgAmine dehydrogenases (AmDHs), Imine Reductases (IREDs). rsc.orgfrontiersin.org

In some cases, the stereochemistry of the final amine can be influenced by a chiral center already present in the substrate molecule. This is known as substrate-controlled diastereoselective induction. ethz.ch For the synthesis of this compound, if a chiral precursor is used, its inherent chirality can direct the formation of the new stereocenter. While the primary focus is often on catalyst control for this specific target, understanding substrate control is fundamental in the broader context of chiral amine synthesis.

Direct or one-pot reductive amination streamlines the synthesis by combining the ketone, amine source, and reducing agent in a single reaction vessel without isolating the imine intermediate. wikipedia.orgjocpr.comnih.gov This approach is more atom-economical and efficient. jocpr.com Significant progress has been made in developing robust catalytic systems for direct asymmetric reductive amination, allowing for the synthesis of a wide variety of chiral amines from readily available starting materials. acs.orgnih.gov These methods are particularly valuable for high-throughput screening and drug discovery applications. jocpr.com

Asymmetric Hydrogenation of Imines and Enamines Precursors to this compound

An alternative to reductive amination is the asymmetric hydrogenation of pre-formed imine or enamine precursors. bohrium.comrsc.org This strategy decouples the formation of the C=N bond from the reduction step, which can sometimes be advantageous.

The asymmetric hydrogenation of imines is a well-established and powerful method for synthesizing chiral amines. nih.govsioc-journal.cn Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral phosphine ligands, have proven to be highly effective. nih.govrsc.orgsioc-journal.cn The challenge in the asymmetric hydrogenation of dialkyl imines, which is relevant to the synthesis of this compound, lies in the catalyst's ability to differentiate between the two alkyl groups attached to the imine carbon. chinesechemsoc.org However, the development of sophisticated chiral ligands has enabled high enantioselectivity even for these challenging substrates. chinesechemsoc.org

The hydrogenation of enamines is another viable route, and transition metal catalysts have been successfully employed for this transformation as well. rsc.orgthieme-connect.com

Table 2: Key Ligand Families for Asymmetric Hydrogenation of Imines

Ligand FamilyMetalKey Features
Phosphino-oxazolines (PHOX) IridiumWidely used for N-aryl imines, providing excellent enantioselectivity. nih.gov
f-Binaphane IridiumEffective for sterically hindered N-aryl imines and in cascade reactions. nih.gov
Spiro Phosphine-Amine-Phosphine IridiumHighly efficient for the asymmetric hydrogenation of challenging dialkyl imines. chinesechemsoc.org
P-Stereogenic Phosphines VariousThe chirality is on the phosphorus atom itself, leading to highly efficient catalysts. nih.gov
Ligand Design and Optimization for Enantioselectivity

The synthesis of enantiopure amines through transition-metal-catalyzed asymmetric hydrogenation or reductive amination of prochiral precursors is heavily reliant on the design of the chiral ligand. nih.govacs.org The ligand's structure dictates the chiral environment around the metal center, which is the ultimate source of enantiocontrol during the catalytic cycle. For the synthesis of this compound from a precursor like 3-cyclohexylbutan-2-one, the choice of metal (commonly iridium, rhodium, or ruthenium) and a precisely tuned ligand is paramount. nih.govresearchgate.net

Key considerations in ligand design for the asymmetric hydrogenation of sterically hindered aliphatic ketones include:

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand must be optimized to create a selective environment that favors the formation of one enantiomer over the other. nih.gov

Ligand Backbone and Chirality: The rigidity and conformation of the ligand's backbone play a crucial role. Atropisomeric biaryl phosphines (e.g., BINAP derivatives), ferrocene-based ligands (e.g., Josiphos), and ligands with spiranic backbones have shown significant success. nih.govresearchgate.net P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, offer another layer of stereochemical control. acs.org

Bidentate and Monodentate Ligands: While bidentate phosphine ligands are common, certain reactions show high enantioselectivity with monodentate ligands like phosphoramidites. researchgate.net

Metal-Ligand Cooperativity: In some catalytic systems, particularly those involving ruthenium, the ligand works in concert with the metal. For instance, Ru complexes with both a chiral diphosphine and a chiral diamine ligand can achieve exceptional activity and selectivity through a proposed six-membered transition state. nih.govjst.go.jp

The development of effective ligands is often an iterative process of design, synthesis, and screening. For challenging substrates like hindered aliphatic ketones, a library of ligands may be tested to find the optimal match for achieving high enantiomeric excess (ee). nih.govresearchgate.net Iridium complexes with phosphino-oxazoline (PHOX) or P,N,N-type ligands have proven particularly effective for the reduction of challenging imines and ketones. nih.govresearchgate.net

Table 1: Overview of Chiral Ligand Classes for Asymmetric Hydrogenation

Ligand Class Common Metal Key Features Typical Substrates
Biaryl Diphosphines (e.g., BINAP, TolBINAP) Ru, Rh C₂-symmetric, atropisomeric backbone, well-defined chiral pocket. Aromatic ketones, functionalized olefins. nih.govjst.go.jp
Ferrocenyl Phosphines (e.g., Josiphos) Rh, Ir Modular, stable, effective for a broad substrate scope. Imines, various ketones.
P,N Ligands (e.g., PHOX, SpiroPAP) Ir, Pd Combines hard (N) and soft (P) donors, highly effective for imines. N-Aryl imines, heteroaromatic ketones. nih.govresearchgate.net
P-Stereogenic Ligands (e.g., BenzP*) Rh, Ni, Co Chirality on the phosphorus atom, highly tunable. Imino esters, functionalized alkenes. nih.govwiley.com
Diphosphine/Diamine Complexes Ru Metal-ligand cooperation, forms highly active catalysts. Simple ketones, base-sensitive ketones. nih.govjst.go.jp

Biocatalytic Routes for Enantiopure this compound Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. Enzymes operate with high stereoselectivity under mild conditions, making them ideal for complex syntheses. nih.govrsc.org

Amine Transaminases (ATAs) and Amine Dehydrogenases (AmDHs) in Cascade Reactions

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govdiva-portal.org This makes them perfect for the asymmetric synthesis of this compound from the corresponding prochiral ketone, 3-cyclohexylbutan-2-one. The primary challenges for ATAs are often unfavorable reaction equilibria and a limited substrate scope, though protein engineering has significantly broadened their applicability to include sterically demanding substrates. nih.govrsc.org

Amine dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant.

These two enzyme classes can be combined in powerful cascade reactions to overcome individual limitations and drive reactions to completion. mdpi.com For example, a deracemization cascade can be designed using two enantiocomplementary ATAs or by combining an ATA with an AmDH. diva-portal.org

Example of a Deracemization Cascade:

An (S)-selective ATA deaminates the (S)-enantiomer from a racemic mixture of 3-cyclohexylbutan-2-amine (B1455785), producing 3-cyclohexylbutan-2-one.

The resulting ketone is then aminated by an (R)-selective AmDH to produce the desired (R)-enantiomer (or vice-versa to produce the (S)-enantiomer).

This system requires a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to recycle the NADH/NADPH consumed by the AmDH. mdpi.com

Table 2: Components of a Potential ATA/AmDH Cascade for Deracemization

Component Function Key Considerations
(S)-Amine Transaminase Selectively deaminates the (S)-amine from a racemate. Requires an amino acceptor (e.g., pyruvate). diva-portal.org
(R)-Amine Dehydrogenase Converts the intermediate ketone into the pure (R)-amine. Requires a cofactor (NADH/NADPH).
Cofactor Regeneration Enzyme (e.g., FDH) Recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form. Uses a sacrificial substrate like formate. mdpi.com
Amine Donor/Acceptor Drives the transamination reaction. Choice of donor (e.g., alanine, isopropylamine) can influence equilibrium.
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) is a widely used enzymatic method where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the remaining, unreacted enantiomer. diva-portal.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to selectively acylate one amine enantiomer, leaving the other untouched. The major drawback of KR is its maximum theoretical yield of 50% for the desired enantiomer. livescience.io

Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the unreacted substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. acs.org The primary challenge in developing DKR for aliphatic amines has been the difficulty of racemizing these substrates under conditions compatible with the enzyme. livescience.iorsc.org

A typical chemoenzymatic DKR process for racemic 3-cyclohexylbutan-2-amine would involve:

Selective Acylation: An enzyme (e.g., CALB) selectively acylates the (S)-amine to form an amide.

In Situ Racemization: A metal catalyst (e.g., based on Ruthenium or Palladium) simultaneously racemizes the remaining (R)-amine, continuously replenishing the (S)-enantiomer that is consumed by the enzyme. acs.orgrsc.org

Recent research has focused on developing novel heterogeneous racemization catalysts, such as Ru on zeolite, and optimizing reaction conditions (solvents, acylating agents) to create effective DKR systems for challenging aliphatic amines. livescience.iorsc.org

Other Asymmetric C-C and C-N Bond Forming Reactions (e.g., Petasis Reaction, Allylic Amination)

Beyond asymmetric hydrogenation and biocatalysis, other modern synthetic reactions provide powerful routes to chiral amines.

The Petasis Reaction , also known as the borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgorganic-chemistry.org This reaction is highly versatile, tolerates a wide range of functional groups, and can be used to synthesize α-amino acids and other complex amines. mdpi.com The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid. Its scope has been expanded to include sterically hindered amines and alkylboronic acids, making it a powerful tool for generating molecular diversity. organic-chemistry.orgchemrxiv.org

Asymmetric Allylic Amination (AAA) is a transition-metal-catalyzed reaction that forms a C-N bond by reacting an allylic substrate with an amine nucleophile. thieme-connect.comresearchgate.net Catalysts based on palladium, iridium, and copper, paired with chiral ligands, can control the regio- and enantioselectivity of the amination. bohrium.comacs.org While the product, an allylic amine, is structurally different from this compound, the methodology represents a state-of-the-art strategy for chiral amine synthesis. The allylic moiety in the product is also a versatile functional group for further synthetic elaboration. thieme-connect.comacs.org

Stereoselective Alkylation and Derivatization Approaches to this compound

Once the enantiopure primary amine is synthesized, it can serve as a scaffold for further modification. Stereoselective derivatization allows for the creation of more complex chiral molecules while preserving the initial stereocenter.

Controlled N-Alkylation and N-Substitution Strategies

The direct N-alkylation of primary amines with alkyl halides often leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to overalkylation. google.com Achieving selective mono-N-alkylation, especially with sterically hindered primary amines like this compound, requires controlled reaction strategies. rsc.orgresearchgate.net

Methods for controlled mono-N-alkylation include:

Reductive Amination: A highly chemoselective method involves reacting the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced (e.g., with NaBH₄ and a Lewis acid like Ti(i-PrO)₄) to yield the secondary amine exclusively. rsc.org

Use of Specific Bases: The choice of base can significantly influence selectivity. Strong, non-nucleophilic bases or specific inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to promote mono-alkylation while suppressing overalkylation. rsc.orgchemrxiv.org

Catalytic N-Alkylation: Transition metal catalysts (e.g., tungsten or palladium-based) can mediate the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is an atom-economical and green alternative to using alkyl halides. researchgate.net

Protecting Groups: While less direct, the primary amine can be protected (e.g., as a sulfonamide or carbamate), followed by alkylation and subsequent deprotection to yield the desired secondary amine.

These strategies allow for the precise derivatization of this compound, enabling its incorporation into more complex target molecules while maintaining stereochemical integrity. rsc.org

Methods for Achieving Selective Mono- and Di-alkylation of Amine Centers

The selective N-alkylation of primary amines like this compound is a pivotal transformation in synthetic chemistry, yet it presents the challenge of controlling the degree of alkylation to prevent the formation of overalkylated tertiary amines and quaternary ammonium salts. nih.govresearchgate.net Modern methodologies have increasingly focused on developing highly selective, high-yield reactions under mild conditions. google.com

A variety of catalytic systems have been developed to achieve selective mono-alkylation. Earth-abundant metal catalysts, such as those based on titanium, have been employed for the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org This method allows for the selective monoalkylation of various aromatic and heteroaromatic amines in good to excellent yields. acs.org Similarly, heterogeneous photocatalytic systems, such as a mixed Cu/TiO2 and Au/TiO2 catalyst, enable the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature, offering pathways for selective mono- and di-alkylation. nih.gov

The choice of base and solvent can also be critical. For instance, cesium bases like cesium hydroxide (B78521) have been shown to efficiently promote selective mono-N-alkylation of primary amines with alkyl halides, providing the desired secondary amines in high yields with minimal overalkylation. google.comorganic-chemistry.org For certain substrates, such as 3-amino alcohols, the use of 9-BBN can facilitate selective monoalkylation by forming a stable chelate. organic-chemistry.org

Below is a table summarizing various methods for the selective N-alkylation of amines.

Catalyst/Promoter Alkylating Agent Key Features Typical Yield Selectivity
Titanium-based CatalystsAlcoholsEarth-abundant metal, "Borrowing Hydrogen" methodology. acs.orgUp to 97% acs.orgGood to excellent for mono-alkylation of (hetero)aromatic amines. acs.org
Cu/Au Mixed PhotocatalystAlcoholsOccurs at ambient temperature, applicable to complex amines. nih.govNot specifiedEnables selective mono- and di-alkylation. nih.gov
Cesium Hydroxide (CsOH)Alkyl HalidesMild reaction conditions, high chemoselectivity. google.comorganic-chemistry.orgHighFavors mono-N-alkylation over dialkylation. organic-chemistry.org
Ruthenium ComplexesAlcohols"Hydrogen borrowing" mechanism, applicable to heterocyclic carbinols. organic-chemistry.org34% to 99% researchgate.netProduces secondary amines selectively. organic-chemistry.org
Activated Silica GelAlkyl HalidesEco-friendly conditions at ambient temperature, recyclable surface. rsc.orgNot specifiedHighly selective for mono- or bis-alkylation. rsc.org

Novel Synthetic Methodologies for Chiral Amines with Cyclohexyl Moieties

The synthesis of chiral amines, particularly those incorporating bulky cycloaliphatic groups like a cyclohexyl moiety, is of significant interest. Recent advancements have moved beyond classical methods to explore novel bond-forming strategies and sustainable approaches that offer greater efficiency and stereocontrol.

Umpolung Strategies in Amine Synthesis

Traditional synthesis of chiral amines often involves the addition of a nucleophile to an electrophilic imine. duke.edu Umpolung, or polarity reversal, offers a powerful alternative by inverting the typical electrophilic nature of the α-carbon of an amine, transforming it into a nucleophilic center. duke.eduethz.ch This strategy unlocks synthetic pathways to challenging motifs like vicinal amino alcohols and diamines that are otherwise difficult to access. duke.edurichmond.edu

A key development in this area is the use of 2-azadienes as "enamine umpolung" reagents. richmond.edunih.gov In this approach, 2-azadienes act as pronucleophiles that can participate in reductive couplings with electrophiles like ketones and imines. richmond.edunih.gov This process, often facilitated by chiral copper catalysts, allows for the highly chemo-, regio-, diastereo-, and enantioselective synthesis of sterically congested 1,2-amino tertiary alcohols and 1,2-diamines. richmond.edu The strategy effectively creates a C-C bond at the typically electrophilic carbon adjacent to the nitrogen, enabling the construction of complex chiral amine architectures. duke.edurichmond.edu Another related approach involves generating a 2-azaallylanion via decarboxylation of an imine formed from an aldehyde and an amino acid like α,α-diphenylglycine, which can then react with various electrophiles. acs.org

Umpolung Reagent/Strategy Precursors Products Key Features
2-Azadienes2-Azadiene, Ketone/Imine1,2-Amino tertiary alcohols, 1,2-DiaminesActs as enamine umpolung reagent; enables reductive coupling; catalyzed by chiral copper complexes. richmond.edunih.gov
2-Azaallyl anionsAldehyde, α,α-diphenylglycineVicinal diamines, Homoallylic aminesGenerated via decarboxylation of an intermediate imine; anion reacts with electrophiles. acs.org
Photocatalytic Three-Component CouplingAmine, Aldehyde, Olefinγ-Amino acid derivativesExploits high nucleophilicity of an α-amino radical generated via single electron reduction. rsc.org

Green and Sustainable Synthesis Approaches for Chiral Amines

The demand for environmentally benign chemical manufacturing has driven the development of green and sustainable methods for producing chiral amines. acs.orgunito.it Biocatalysis, in particular, has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. unito.itbohrium.com

One of the most atom-economical and green strategies is the asymmetric hydrogenation of unsaturated nitrogen compounds, which produces minimal waste. acs.org Enzymes such as transaminases (TAs), ene-reductases (EReds), imine reductases (IReds), and amine dehydrogenases (ADHs) are central to modern biocatalytic routes. hims-biocat.euacs.orgwhiterose.ac.uk

A notable innovation is the development of biocatalytic cascades that combine multiple enzymes in a single pot to perform complex transformations. For instance, a dual-enzyme system using an ene-reductase (ERed) and an imine reductase (IRed) or reductive aminase (RedAm) can convert α,β-unsaturated ketones into chiral amines with two stereocenters. acs.orgnih.gov This method can produce trans-1,2 and cis-1,3 substituted cyclohexylamines with high optical purity. acs.orgnih.gov The use of ammonium formate as both the amine donor and the source of reducing equivalents (via an integrated formate dehydrogenase for cofactor recycling) further enhances the atom economy and sustainability of the process. acs.org

Non-conventional media, such as ether-type solvents and deep eutectic solvents, are also being explored to improve the efficiency and sustainability of biocatalytic reactions for chiral amine synthesis by enhancing enzyme stability and substrate solubility. unito.it

The table below details several green and sustainable approaches for chiral amine synthesis.

Methodology Enzyme/Catalyst System Substrate Type Product Key Advantages
Asymmetric HydrogenationTransition Metal CatalystsImines, EnaminesChiral AminesHigh atom economy, low waste. acs.org
Biocatalytic CascadeEne-Reductase (ERed) & Imine Reductase (IRed)α,β-Unsaturated KetonesChiral amines with two stereocenters (e.g., substituted cyclohexylamines). acs.orgnih.govHigh stereoselectivity; can produce multiple stereoisomers; uses ammonium formate as amine/reductant source. acs.org
Biocatalytic Formal HydroaminationHydratase, Alcohol Dehydrogenase (ADH), ω-Transaminase (TA)Aryl AlkenesChiral AminesHighly selective, atom-economical, redox self-sufficient cascade. rsc.org
Reductive AminationAmine Dehydrogenase (AmDH) / Formate Dehydrogenase (FDH)AlcoholsChiral AminesConverts alcohols to amines via a redox-neutral cascade with O2 as the oxidant. hims-biocat.eu

Based on a thorough review of scientific literature and chemical databases, there is currently insufficient published research available to generate a detailed and scientifically accurate article on "this compound" that adheres to the specific structure and depth of the requested outline.

While the broader classes of compounds to which this compound belongs—such as chiral amines and molecules with vicinal amino and stereogenic carbon centers—are of significant interest in organic chemistry and catalysis, the specific research findings for this exact compound are not available in the reviewed sources. Therefore, constructing an article with detailed research findings, data tables, and mechanistic analysis as requested is not feasible without resorting to speculation, which would violate the core requirement for scientific accuracy.

Should detailed experimental or computational research on "this compound" be published in the future, a comprehensive article could then be developed.

Reactivity and Mechanistic Investigations of 2s 3 Cyclohexylbutan 2 Amine

Elucidation of Reaction Mechanisms and Transition State Analysis

Kinetic Studies of (2S)-3-Cyclohexylbutan-2-amine Reactions

Kinetic studies are fundamental to elucidating reaction mechanisms, optimizing reaction conditions, and understanding the factors that govern reaction rates and selectivity. For a chiral primary amine such as this compound, kinetic analyses of reactions like N-acylation or N-arylation would provide critical data on the reaction order with respect to the amine, the electrophile, and any catalysts employed.

Detailed research findings from studies on analogous hindered primary amines often reveal that the steric hindrance imposed by bulky substituents, such as the cyclohexyl group in the target molecule, can significantly influence reaction rates. nih.govacs.org For instance, in a hypothetical kinetic study of the acylation of this compound with an acyl chloride, one might expect the reaction to follow second-order kinetics, being first-order in both the amine and the acyl chloride.

Table 1: Hypothetical Kinetic Data for the Acylation of a Sterically Hindered Chiral Amine

Experiment Initial [Amine] (mol/L) Initial [Acyl Chloride] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻⁴
2 0.20 0.10 3.0 x 10⁻⁴

The data presented in Table 1 illustrates a typical kinetic experiment where the concentration of each reactant is varied independently to determine its effect on the initial reaction rate. From this hypothetical data, doubling the amine concentration doubles the rate, and doubling the acyl chloride concentration also doubles the rate, which is consistent with a rate law of:

Rate = k[this compound][Acyl Chloride]

Further studies could involve varying the temperature to determine the activation parameters, such as the activation energy (Ea), which provides insight into the energy barrier of the reaction. Due to the steric hindrance around the nitrogen atom, it is plausible that reactions involving this compound would exhibit a higher activation energy compared to less hindered primary amines.

Table 2: Hypothetical Temperature Dependence and Activation Energy for Amine Acylation

Temperature (K) Rate Constant, k (L/mol·s)
298 0.015
308 0.032

Using the Arrhenius equation, the data in Table 2 could be used to construct a plot of ln(k) versus 1/T, from which the activation energy could be calculated. Such analyses are crucial for comparing the reactivity of different amines and for optimizing reaction conditions to achieve desired outcomes.

Identification of Key Intermediates and Reaction Pathways

The role of chiral amines in asymmetric synthesis is often catalytic, proceeding through the formation of key transient intermediates that dictate the stereochemical outcome of the reaction. acs.org For this compound, its reactions with carbonyl compounds, such as aldehydes and ketones, are expected to proceed via the formation of enamine or iminium ion intermediates. nih.govalfachemic.com

In a reaction with a ketone, this compound would likely form an enamine intermediate. nih.gov The formation of this enamine is a critical step, as the facial selectivity of its subsequent reaction with an electrophile determines the stereochemistry of the final product. The bulky cyclohexyl group would play a crucial role in directing the approach of the electrophile to the less hindered face of the enamine.

Plausible Reaction Pathway via Enamine Intermediate:

Formation of a Hemiaminal: The primary amine attacks the carbonyl carbon of a ketone or aldehyde to form a tetrahedral hemiaminal intermediate.

Dehydration to Iminium Ion: The hemiaminal is protonated and subsequently loses a molecule of water to form an iminium ion.

Deprotonation to Enamine: A base removes a proton from the α-carbon, leading to the formation of the chiral enamine intermediate. acs.org This step is often rate-determining.

Electrophilic Attack: The enamine, acting as a nucleophile, attacks an electrophile. The stereochemistry of this step is directed by the chiral amine backbone.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the amine catalyst.

Spectroscopic techniques such as NMR, along with computational studies, are often employed to detect and characterize these transient intermediates. nih.gov For example, in some cases, stable enamine intermediates have been directly observed and characterized, providing strong evidence for the proposed reaction mechanism. acs.org The specific geometry (E/Z) of the enamine intermediate can also have a profound impact on the stereoselectivity of the reaction. rsc.org

In the context of reductive amination, this compound would react with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to form a more substituted amine. nih.gov The stereochemical outcome of such reactions would be highly dependent on the ability of the chiral amine to control the facial selectivity of the hydride addition to the iminium intermediate.

Advanced Spectroscopic and Stereochemical Characterization Methodologies in Research

Determination of Enantiomeric Excess (ee) and Absolute Configuration (AC) in Research Settings

The stereochemistry of (2S)-3-Cyclohexylbutan-2-amine is a critical determinant of its chemical and biological properties. Therefore, precise methods to establish its enantiomeric excess and absolute configuration are paramount in research settings.

Chiral Chromatography (HPLC, GC, SFC) with Chiral Stationary Phases

Chiral chromatography is a cornerstone technique for the separation of enantiomers, allowing for the quantification of the enantiomeric excess of this compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.

In the context of chiral Gas Chromatography (GC), the amine is often derivatized, for example, with a trifluoroacetyl group, to enhance its volatility and improve separation. wiley.com The derivatized enantiomers are then passed through a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. wiley.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be employed, often without the need for derivatization. In these techniques, a solution of the analyte is passed through a column packed with a CSP. The choice of the stationary phase and the mobile phase is critical for achieving optimal separation.

Illustrative Data Table for Chiral GC Analysis:

ParameterValue
ColumnCyclodextrin-based Chiral GC Column
Oven Temperature120 °C (isothermal)
Carrier GasHelium
Retention Time (2R)-isomer15.2 min
Retention Time (2S)-isomer16.5 min
Enantiomeric Excess (ee)>99% (based on peak area integration)

Note: This data is illustrative to demonstrate the principles of the technique.

Chiroptical Sensing Techniques (Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool for investigating chiral molecules. nih.gov While simple amines like this compound may not have strong chromophores in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly well-suited for studying small organic molecules. nih.gov VCD is highly sensitive to the three-dimensional structure of a molecule, and the experimental VCD spectrum of this compound can be compared with quantum chemical predictions for the (S) and (R) enantiomers to determine the absolute configuration. nih.gov

NMR Spectroscopy Applications for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for stereochemical analysis. To determine the enantiomeric excess of this compound, a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. The reaction of the amine with the CDA forms a pair of diastereomers which exhibit distinct signals in the NMR spectrum. researchgate.net The integration of these signals allows for the calculation of the enantiomeric excess.

For the assignment of absolute configuration, the differences in the chemical shifts of the protons in the two diastereomers can be analyzed. According to Mosher's model, the relative shielding or deshielding of protons in the vicinity of the newly formed chiral center can be correlated with the absolute configuration of the original amine. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.govnih.gov This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative. For this compound, which is a liquid at room temperature, derivatization with a molecule that promotes crystallization, such as a chiral carboxylic acid, is necessary. The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. purechemistry.orgnih.govnih.gov

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Beyond stereochemistry, advanced spectroscopic techniques are employed to elucidate the detailed covalent structure and conformation of this compound.

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms in this compound. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the relative stereochemistry and preferred conformation of the molecule. wordpress.comhuji.ac.illibretexts.org NOESY detects through-space interactions between protons that are in close proximity. huji.ac.illibretexts.org For this compound, NOESY can reveal the spatial relationships between the protons on the cyclohexyl ring and the protons on the butan-2-amine chain, providing insights into the molecule's conformational preferences.

Illustrative Data Table for Key NOESY Correlations:

Interacting ProtonsObserved NOEImplied Proximity
H on C2 and protons on cyclohexyl ringStrongIndicates a specific rotational conformation
H on C3 and methyl protons on C4MediumConfirms spatial proximity
Amine protons and H on C2WeakProvides information on the orientation of the amine group

Note: This data is illustrative to demonstrate the principles of the technique.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this method provides a precise molecular mass and characteristic fragment ions that are indicative of its specific structure.

The molecular formula of this compound is C₁₀H₂₁N. In accordance with the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z). jove.comjove.com The calculated monoisotopic mass is 155.1674 Da, and the molecular ion peak (M⁺) would be observed at m/z 155.

The fragmentation of aliphatic amines in mass spectrometry is primarily driven by the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, known as α-cleavage. jove.comlibretexts.org This process is favorable because it leads to the formation of a resonance-stabilized iminium cation and a neutral alkyl radical. libretexts.orgyoutube.com For this compound, there are two potential pathways for α-cleavage, which will lead to the most abundant fragment ions in the spectrum.

Pathway A: Cleavage of the bond between the carbon bearing the amine group (C2) and the carbon attached to the cyclohexane (B81311) ring (C3). This involves the loss of a cyclohexylmethyl radical.

Resulting Fragment: A resonance-stabilized iminium cation with a mass-to-charge ratio (m/z) of 58.

Pathway B: Cleavage of the bond between the two methyl-bearing carbons of the butyl chain (C1 and C2). This involves the loss of a methyl radical (CH₃•).

Resulting Fragment: An iminium cation with a mass-to-charge ratio (m/z) of 140.

The base peak in the mass spectrum of an amine is typically the most stable fragment formed through α-cleavage. libretexts.org The relative abundance of the fragments at m/z 58 and m/z 140 would depend on the relative stability of the corresponding radicals and cations formed during fragmentation. Other less prominent peaks may arise from further fragmentation of these primary ions or cleavage at other bonds within the molecule.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound
m/zIon StructureOriginNotes
155[C₁₀H₂₁N]⁺•Molecular Ion (M⁺)Odd m/z value consistent with the Nitrogen Rule. jove.com
140[C₉H₁₈N]⁺α-cleavageLoss of a methyl radical (•CH₃).
58[C₃H₈N]⁺α-cleavageLoss of a cyclohexylmethyl radical (•C₇H₁₃).

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. ksu.edu.sa These two methods provide complementary information for the structural characterization of this compound.

The key functional groups in this compound are the secondary amine group (N-H), the aliphatic C-N bond, and the C-H bonds of the alkyl chain and cyclohexane ring.

N-H Vibrations: As a secondary amine, the compound will exhibit a single, characteristic N-H stretching vibration in the IR spectrum. spectroscopyonline.comlibretexts.org This peak is typically weaker and sharper than the broad O-H stretching band of alcohols. orgchemboulder.com The N-H bending vibration (wag) also provides a useful diagnostic peak. spectroscopyonline.com

N-H Stretch: A single, medium-intensity band is expected in the 3350–3310 cm⁻¹ region in the IR spectrum. orgchemboulder.com

N-H Bend (Wag): A broad and strong band is anticipated in the 910–665 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

C-H Vibrations: The molecule contains both sp³ hybridized C-H bonds in the cyclohexane ring and the butyl chain.

C-H Stretch: Strong absorption bands are expected in the 2960–2850 cm⁻¹ region of the IR spectrum, characteristic of aliphatic C-H stretching. rockymountainlabs.com These vibrations are also typically strong in Raman spectra. acs.org

C-N Vibrations: The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a signal in the fingerprint region of the spectrum.

C-N Stretch: A medium to weak band is expected in the 1250–1020 cm⁻¹ range in the IR spectrum. orgchemboulder.comlibretexts.org

Skeletal Vibrations: The cyclohexane ring has characteristic "breathing" and deformation modes that are particularly strong and well-defined in Raman spectroscopy due to the high symmetry and polarizability of the C-C bonds. ksu.edu.saacs.org These vibrations, along with other C-C stretching and bending modes from the entire carbon skeleton, will appear in the fingerprint region (below 1500 cm⁻¹).

The complementary nature of IR and Raman is particularly useful for this molecule. The polar N-H and C-N bonds will produce more intense signals in the IR spectrum, while the non-polar C-C bonds of the cyclohexane ring and alkyl backbone will be more prominent in the Raman spectrum. ksu.edu.sa

Table 2. Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H (Secondary Amine)Stretch3350–3310Medium, Sharp orgchemboulder.comWeak
N-H (Secondary Amine)Bend (Wag)910–665Strong, Broad orgchemboulder.comWeak
Aliphatic C-HStretch2960–2850Strong rockymountainlabs.comStrong acs.org
Aliphatic C-NStretch1250–1020Medium to Weak orgchemboulder.comMedium
C-C (Cyclohexane Ring)Ring Vibrations~800–1200Weak to MediumStrong acs.org

Computational and Theoretical Studies of 2s 3 Cyclohexylbutan 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

While it is standard practice in computational chemistry to employ Density Functional Theory (DFT) and ab initio methods to study molecular properties, specific applications of these methods to (2S)-3-Cyclohexylbutan-2-amine are not well-documented.

Electronic Structure and Molecular Orbital Theory

A thorough analysis of the electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), has not been published. These calculations would provide insight into the molecule's reactivity and its potential for intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods are often used to predict spectroscopic properties like NMR and IR spectra, which can aid in the experimental characterization of a compound. However, there are no available studies presenting the predicted spectroscopic data for this compound.

Computational Modeling of Reaction Pathways and Transition States

The elucidation of reaction mechanisms involving this compound through computational modeling of reaction pathways and the identification of transition states is another area where published research is lacking. Such studies would be invaluable for understanding its synthesis, degradation, and potential biochemical transformations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time and understanding its dynamic behavior in different environments (e.g., in solution). There is no evidence of MD simulations having been performed on this compound to sample its various conformations and understand its structural flexibility.

Derivatization and Exploration of Analogues of 2s 3 Cyclohexylbutan 2 Amine for Synthetic Research

Synthesis of Novel Derivatives Featuring the (2S)-3-Cyclohexylbutan-2-amine Scaffold

The primary amine group in this compound is a key functional handle for derivatization. Standard synthetic transformations such as N-alkylation, acylation, and reductive amination are commonly employed to append new functionalities. These modifications are often designed to create novel chiral ligands for metal-catalyzed reactions or to develop new organocatalysts.

For instance, the reaction of this compound with various aldehydes or ketones via reductive amination yields a range of secondary amines. The choice of the carbonyl compound and the reducing agent allows for the introduction of diverse substituents. Similarly, acylation with acid chlorides or anhydrides leads to the formation of amides, which can also serve as precursors to more complex structures or as ligands themselves. The goal of these syntheses is typically to create a library of related compounds that can be screened for desired properties in specific chemical transformations.

The table below illustrates common derivatization reactions performed on the this compound scaffold.

Reaction Type Reagents General Product Structure Purpose of Derivatization
Reductive AminationAldehyde/Ketone (R¹COR²), Reducing Agent (e.g., NaBH₃CN)Introduction of diverse N-substituents
AcylationAcid Chloride/Anhydride (RCOCl)Formation of amide ligands or intermediates
SulfonylationSulfonyl Chloride (RSO₂Cl)Synthesis of sulfonamide-based catalysts

Systematic Structural Modifications and Their Impact on Reactivity and Selectivity

Systematic modification of the this compound structure is a crucial strategy for optimizing its performance as a chiral controller in asymmetric synthesis. Researchers investigate how altering specific parts of the molecule—namely the cyclohexyl group, the ethyl-amine backbone, or the substituents on the nitrogen atom—influences the reactivity and, more importantly, the stereoselectivity of a reaction.

Key areas of modification include:

Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with other bulky groups (e.g., tert-butyl, phenyl) can significantly alter the steric environment around the chiral center. This, in turn, affects how the molecule interacts with other reagents, potentially leading to higher enantiomeric excesses in catalyzed reactions.

Alterations to the Backbone: Changing the length or substitution pattern of the butan-2-amine chain can modify the spatial relationship between the stereocenter and the reactive nitrogen center.

N-Substituent Variation: As explored in derivatization, the group attached to the nitrogen atom plays a pivotal role. The size, electronics, and coordinating ability of this substituent can be fine-tuned to enhance catalytic activity and selectivity.

The findings from these systematic studies are critical for developing a deeper understanding of the structure-activity relationship (SAR) and for the rational design of more effective chiral ligands and auxiliaries based on this scaffold.

The following table summarizes the impact of common structural modifications.

Modification Site Example Modification Observed Impact on... Rationale
Cyclohexyl GroupReplacement with Phenyl or tert-ButylSelectivity: Can increase or decrease enantioselectivity depending on the reaction.Alters the steric bulk and electronic properties influencing the transition state.
Amine NitrogenIntroduction of a phosphine (B1218219) groupReactivity: Creates a bidentate ligand for metal catalysis, potentially increasing reaction rates.Enables coordination to metal centers for asymmetric catalysis.
Butyl BackboneMethylation at other positionsSelectivity: Can change the conformational rigidity of the molecule.Modifies the orientation of the controlling groups relative to the reactive center.

Exploration of Stereoisomeric Analogues (e.g., (2R)-3-Cyclohexylbutan-2-amine) in Comparative Studies

A fundamental aspect of asymmetric synthesis is understanding the role of absolute stereochemistry. Comparative studies using the enantiomer, (2R)-3-Cyclohexylbutan-2-amine, are essential for validating the mechanism of stereochemical induction. In a well-behaved asymmetric reaction controlled by a chiral catalyst or auxiliary derived from this scaffold, the use of the (2S)-enantiomer should ideally yield one enantiomer of the product, while the (2R)-enantiomer should produce the opposite enantiomer in similar yield and selectivity.

These comparative experiments serve several purposes:

Confirmation of Chiral Induction: They provide strong evidence that the observed stereoselectivity originates from the chiral amine and not from some other uncontrolled factor.

Access to Enantiomeric Products: From a practical standpoint, it allows for the selective synthesis of either enantiomer of a target molecule simply by choosing the corresponding enantiomer of the chiral amine.

Mechanistic Insight: Any deviation from the expected mirror-image outcome can provide valuable insights into the reaction mechanism, suggesting more complex transition states or the involvement of background reactions.

For example, if a ligand derived from this compound leads to the (R)-product with 95% enantiomeric excess, a well-designed catalytic system would predict that the corresponding (2R)-ligand would yield the (S)-product with a similarly high enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S)-3-Cyclohexylbutan-2-amine with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclohexene derivatives and alkyl amines. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
  • Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) improve enantioselectivity.
  • Purification : Use chiral HPLC or recrystallization with enantiopure resolving agents .
  • Reaction time/temperature : Reflux conditions (70–90°C) ensure complete conversion while minimizing racemization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR differentiate stereoisomers via coupling constants (e.g., J-values for vicinal protons).
  • X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives.
  • Chiral chromatography : HPLC with chiral columns (e.g., Chiralpak®) quantifies enantiomeric excess (ee) .

Q. How does the absence of alkyne functionality in this compound influence its reactivity compared to structurally similar amines?

  • Methodological Answer : Unlike alkynyl analogs (e.g., 2-Cyclohexylbut-3-yn-2-amine), the lack of an alkyne group reduces susceptibility to click chemistry or Sonogashira coupling. Reactivity is dominated by:

  • Amine nucleophilicity : Participates in alkylation or acylation reactions.
  • Cyclohexyl steric effects : Hinders axial attack in SN2 mechanisms, favoring SN1 pathways in polar solvents .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s receptor binding affinity?

  • Methodological Answer :

  • Docking validation : Cross-validate docking results (e.g., AutoDock Vina) with mutagenesis studies to identify critical binding residues.
  • In vitro assays : Use radioligand binding assays (e.g., 3H^3\text{H}-labeled analogs) to measure dissociation constants (KdK_d).
  • Data reconciliation : Apply Bayesian statistics to weigh experimental vs. computational uncertainties .

Q. How can researchers address discrepancies in enantiomeric purity measurements obtained via HPLC and polarimetry?

  • Methodological Answer :

  • Calibration standards : Use certified enantiopure references for both techniques.
  • Matrix effects : Test for solvent or impurity interference in polarimetry (e.g., via temperature-controlled measurements).
  • Cross-validation : Combine multiple methods (e.g., NMR chiral shift reagents) to confirm results .

Q. What advanced techniques are recommended for analyzing enantiomer-specific metabolic pathways in in vitro models?

  • Methodological Answer :

  • Isotopic labeling : Synthesize 14C^{14}\text{C}- or 2H^{2}\text{H}-labeled enantiomers to track metabolic fate via LC-MS/MS.
  • Enzyme kinetics : Compare Michaelis-Menten parameters (VmaxV_{max}, KmK_m) for each enantiomer using hepatic microsomes.
  • Computational modeling : Apply molecular dynamics simulations to predict CYP450 isoform selectivity .

Q. How can statistical methods improve the reliability of purity assessments in batch-to-batch synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Multivariate analysis : PCA or PLS regression identifies critical variables affecting purity.
  • Control charts : Monitor process stability via Shewhart charts for key metrics (e.g., ee, yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.